1-Acetylimidazole

Catalog No.
S601119
CAS No.
2466-76-4
M.F
C5H6N2O
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetylimidazole

CAS Number

2466-76-4

Product Name

1-Acetylimidazole

IUPAC Name

1-imidazol-1-ylethanone

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3

InChI Key

VIHYIVKEECZGOU-UHFFFAOYSA-N

SMILES

CC(=O)N1C=CN=C1

Synonyms

acetylimidazole, N-acetylimidazole

Canonical SMILES

CC(=O)N1C=CN=C1

Protein Acetylation:

  • Histone modification: NAI can acetylate specific amino acid residues, particularly tyrosines, in histones, which are proteins responsible for DNA packaging and regulation of gene expression. This modification can influence chromatin structure and gene accessibility, impacting various cellular processes [].
  • Protein characterization: NAI offers a relatively specific method for tyrosine acetylation, aiding in the study of protein structure and function. By selectively modifying tyrosines, researchers can gain insights into the role of these residues in protein folding and activity [].

Synthesis of Annulated Imidazole Derivatives:

NAI serves as a valuable reagent in the synthesis of various annulated imidazole derivatives, which are a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. NAI's ability to participate in ring formation reactions allows researchers to create complex imidazole-based structures with desired properties [].

Prostaglandin Endoperoxide Synthase (PTGS) Inhibition:

Studies have shown that NAI can inactivate PTGS, an enzyme involved in the production of prostaglandins, which are signaling molecules implicated in inflammation and pain. This finding suggests potential applications of NAI in the development of anti-inflammatory drugs [].

Other Potential Applications:

NAI's unique properties are being explored in other areas of research, including:

  • Food safety: As a potential biomarker for identifying food adulteration or contamination [].
  • Drug development: As a tool for studying protein-drug interactions and designing new therapeutic agents.

1-Acetylimidazole is an organic compound with the molecular formula C₅H₆N₂O and a molecular weight of approximately 110.11 g/mol. It is classified as an acylated imidazole, featuring an acetyl group attached to the nitrogen atom of the imidazole ring. The compound is also known by various names, including N-acetylimidazole and 1-acetyl-1H-imidazole. Its structure consists of a five-membered aromatic ring containing two nitrogen atoms, which contributes to its reactivity and utility in various chemical processes .

As mentioned earlier, N-Acetylimidazole can act as an acetylating agent for proteins []. The exact mechanism behind this action requires further investigation. However, it likely involves the nucleophilic attack by the hydroxyl group of the tyrosine residue on the electrophilic carbonyl carbon of the N-Acetylimidazole molecule, leading to the transfer of the acetyl group and formation of a new amide bond with the protein.

, primarily due to the presence of the acetyl group, which can undergo hydrolysis and acylation reactions.

  • Hydrolysis Reaction: When reacted with water, 1-acetylimidazole can yield imidazole and acetic acid:
    C5H6N2O+H2OC3H4N2+C2H4O2\text{C}_5\text{H}_6\text{N}_2\text{O}+\text{H}_2\text{O}\rightarrow \text{C}_3\text{H}_4\text{N}_2+\text{C}_2\text{H}_4\text{O}_2
    The enthalpy change for this reaction is approximately -20.2 kJ/mol .
  • Acetylation Reactions: It acts as an acetylation reagent for amines and other nucleophiles, facilitating the introduction of acetyl groups into various substrates .

The biological activity of 1-acetylimidazole is significant in biochemical contexts. It has been shown to react with orthophosphate and adenosine-5′-phosphate, indicating its potential role in biochemical pathways involving nucleotide metabolism . Additionally, due to its ability to modify amino groups, it has applications in studying protein acetylation, which is crucial for regulating protein function and interactions .

1-Acetylimidazole can be synthesized through several methods:

  • Direct Acetylation of Imidazole: Imidazole can be treated with acetic anhydride or acetyl chloride under controlled conditions to yield 1-acetylimidazole.
  • Thermal Decomposition: The thermal decomposition of certain indazolium salts can also produce mixtures that include 1-acetylimidazole as a predominant product .

1-Acetylimidazole finds applications in various fields:

  • Chemical Synthesis: It is used as an acetylating agent in organic synthesis to introduce acetyl groups into other molecules.
  • Biochemistry: The compound serves as a reagent for the acetylation of histones and other proteins, aiding in studies related to gene expression and regulation .
  • Pharmaceuticals: Its reactivity makes it useful in drug development processes where modification of nitrogen-containing compounds is required.

Studies on the interactions of 1-acetylimidazole with various nucleophiles have revealed its role as a catalyst in certain reactions. For instance, it has been shown to engage effectively with nucleophilic reagents, facilitating mechanisms that are important for understanding reaction pathways in organic chemistry . The compound's ability to form stable intermediates enhances its utility in synthetic applications.

Several compounds share structural similarities with 1-acetylimidazole, including:

  • N-acetylimidazole
  • 2-Acetylimidazole
  • Acetamidoimidazole
CompoundStructural FeaturesUnique Properties
1-AcetylimidazoleAcetyl group at position 1 on imidazoleReacts selectively with amino groups
N-acetylimidazoleAcetyl group attached to nitrogenOften used in biochemical applications
2-AcetylimidazoleAcetyl group at position 2Less commonly used; different reactivity
AcetamidoimidazoleAmido group instead of acetylDifferent functional group properties

The uniqueness of 1-acetylimidazole lies in its specific reactivity profile and its application as a selective acetylating agent compared to other similar compounds, which may not exhibit the same level of specificity or utility in biochemical contexts.

XLogP3

-0.3

LogP

-0.34 (LogP)

Melting Point

102.0 °C

UNII

ZMP8X1Y11G

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2466-76-4

Wikipedia

N-acetylimidazole

General Manufacturing Information

Ethanone, 1-(1H-imidazol-1-yl)-: INACTIVE

Dates

Modify: 2023-08-15
Bowler et al. Prebiotically plausible oligoribonucleotide ligation facilitated by chemoselective acetylation. Nature Chemistry, doi: 10.1038/nchem.1626, published online 14 April 2013 http://www.nature.com/nchem

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